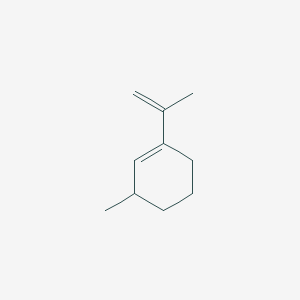![molecular formula C11H9N5O2 B14411636 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine CAS No. 86108-00-1](/img/structure/B14411636.png)
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a pyridine ring and a triazene group substituted with a 4-nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine typically involves the reaction of 4-nitrophenylhydrazine with pyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the triazene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 2-[3-(4-Aminophenyl)triaz-1-en-1-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a triazene group.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: Contains a triazine ring with three nitrophenyl groups.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine.
Uniqueness: this compound is unique due to its combination of a pyridine ring and a triazene group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86108-00-1 |
|---|---|
Molekularformel |
C11H9N5O2 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-nitro-N-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N5O2/c17-16(18)10-6-4-9(5-7-10)13-15-14-11-3-1-2-8-12-11/h1-8H,(H,12,13,14) |
InChI-Schlüssel |
CQWGWAURIBKHIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
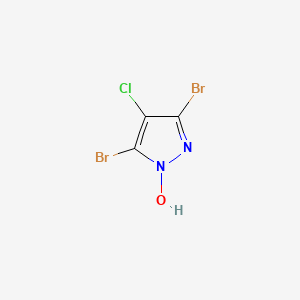


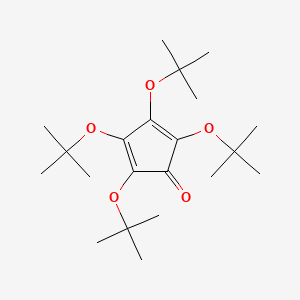
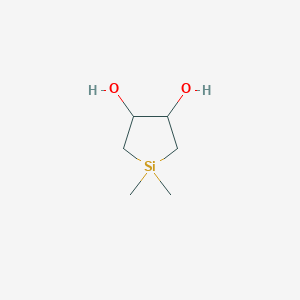
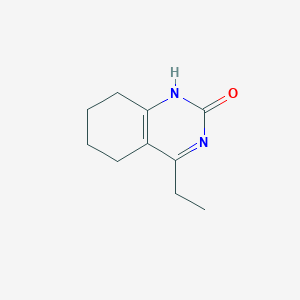


![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
